Physicochemical Differentiation: Hydrogen Bonding Capacity vs. 1-(Pyridine-2-carbonyl)piperazine
The target compound possesses 4 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), compared to 2 HBA and 1 HBD for the unsubstituted analog 1-(pyridine-2-carbonyl)piperazine (CAS 39639-98-0). This shift eliminates donor capacity, which is associated with reduced P-glycoprotein recognition and improved passive membrane permeability in certain contexts [1]. The calculated topological polar surface area (TPSA) increases accordingly, impacting oral bioavailability predictions. This quantitative difference is directly computed from SMILES structures and provides a physicochemical rationale for selecting this compound over a simpler piperazine scaffold when optimizing for CNS penetration or metabolic stability, where reducing HBD count is a well-established strategy [1]. However, this is a class-level inference; the direct effect on permeability for this specific compound has not been experimentally verified against the comparator in a head-to-head assay.
| Evidence Dimension | Hydrogen Bond Acceptor/Donor Count |
|---|---|
| Target Compound Data | 4 HBA, 0 HBD; TPSA: 53.08 Ų (computed) |
| Comparator Or Baseline | 1-(pyridine-2-carbonyl)piperazine (CAS 39639-98-0): 2 HBA, 1 HBD; TPSA: 33.20 Ų (computed) |
| Quantified Difference | +2 HBA, -1 HBD; ΔTPSA = +19.88 Ų |
| Conditions | Computed properties based on SMILES (PubChem, XLogP3/Cactvs algorithm) |
Why This Matters
For procurement decisions, this differentiates the compound from a cheaper, less functionalized analog that is unlikely to engage the same biological targets due to distinct hydrogen bonding and polarity profiles.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 56724384 and CID 11303007. Retrieved April 29, 2026. Computed Properties section. View Source
